molecular formula C18H20N4O3S B2494486 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1234853-49-6

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2494486
CAS No.: 1234853-49-6
M. Wt: 372.44
InChI Key: GCPVVVMBXUGJQE-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Thioether formation: The thioether linkage can be formed by reacting the imidazole derivative with a thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the thioether linkage.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products may include various substituted imidazole or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science: It could be explored for its potential in creating novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It could be studied for its ability to bind to specific biological receptors.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry

    Agriculture: It could be explored for its potential use as a pesticide or herbicide.

    Pharmaceuticals: The compound may be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may enhance binding affinity through π-π interactions, while the thioether and pyrrolidine groups could contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((1-allyl-5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(morpholin-4-yl)ethanone

Uniqueness

The presence of the nitrophenyl group in 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone may confer unique electronic properties, potentially enhancing its biological activity compared to similar compounds. The combination of the allyl, thioether, and pyrrolidine groups may also contribute to its distinct chemical reactivity and stability.

Biological Activity

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a thioamide derivative with a complex structure featuring an imidazole ring and a pyrrolidine moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. The presence of functional groups such as the nitrophenyl and thio groups enhances its reactivity and biological activity. The structural representation can be summarized as follows:

ComponentDescription
Imidazole Ring Contributes to biological interactions
Pyrrolidine Moiety Provides structural diversity
Nitrophenyl Group Enhances electron affinity
Thio Group Increases reactivity

Synthesis

The synthesis of this compound typically involves several key steps including:

  • Formation of the Imidazole Derivative : Reaction of appropriate precursors under controlled conditions.
  • Thioether Formation : Coupling reactions that introduce the thio group.
  • Final Acetylation : The introduction of the pyrrolidine component.

These reactions often utilize solvents such as dimethylformamide and dichloromethane, with careful temperature control to optimize yield and purity.

Antimicrobial Properties

Research into similar compounds indicates that thioamides can exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have been shown to possess efficacy against various bacterial strains, including resistant strains such as Escherichia coli and Staphylococcus aureus .

A study demonstrated that compounds with structural similarities to this compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction. For example, compounds with imidazole rings have been reported to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .

In vitro studies indicate that similar thioamide derivatives can inhibit proliferation in various human cancer cell lines, suggesting a mechanism involving interaction with cellular targets critical for growth regulation .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A series of thioamide derivatives were tested against Klebsiella pneumoniae and Acinetobacter baumannii, showing varying degrees of inhibition, indicating the potential for developing new antibiotics .
  • Cancer Cell Line Proliferation Inhibition : Research demonstrated that similar compounds induced G2/M phase arrest in prostate cancer cell lines, triggering apoptotic pathways through mitochondrial signaling cascades .

The proposed mechanism for the biological activity of this compound may involve:

  • Interaction with Enzymes or Receptors : The imidazole ring may facilitate binding through hydrogen bonding or hydrophobic interactions.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in target cells, which can trigger apoptosis.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-2-8-21-16(14-6-5-7-15(11-14)22(24)25)12-19-18(21)26-13-17(23)20-9-3-4-10-20/h2,5-7,11-12H,1,3-4,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPVVVMBXUGJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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